5-Bromo-4-cloroquinazolina

Descripción general

Descripción

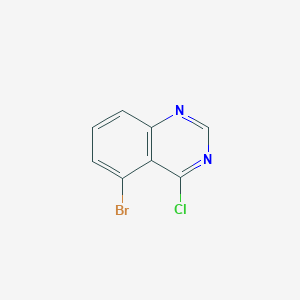

5-Bromo-4-chloroquinazoline is a heterocyclic compound with the chemical formula C8H4BrClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinazoline core. This compound is known for its applications in pharmaceutical research and development .

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Bromo-4-chloroquinazoline and its derivatives have been investigated for their potential as anticancer agents. The compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development.

Case Studies

- Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of 5-bromo-4-chloroquinazoline can inhibit the proliferation of tumor cell lines such as HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma). For instance, a study reported that certain derivatives exhibited IC50 values as low as 2.0 µM against T98G cells, indicating strong antiproliferative activity compared to standard drugs like doxorubicin .

- VEGFR-2 Inhibition : Compounds containing the quinazoline structure, including 5-bromo-4-chloroquinazoline, have been evaluated for their ability to inhibit VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. One derivative demonstrated an IC50 of 0.117 µM against VEGFR-2, showcasing its potential as a therapeutic agent in cancer treatment .

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5-Bromo-4-chloroquinazoline derivative | VEGFR-2 | 0.117 | N/A |

| Derivative 10b | HCT-116 | 2.8 | Human colorectal carcinoma |

| Derivative 5d | MCF-7 | 4.81 | Human breast adenocarcinoma |

Phosphodiesterase Inhibition

Another significant application of 5-bromo-4-chloroquinazoline is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7A.

Research Findings

- PDE7A Inhibition : A series of novel quinazoline derivatives were synthesized and tested for their ability to inhibit PDE7A. The results indicated that certain compounds exhibited good potency in inhibiting PDE7A, which is associated with anti-inflammatory effects . This inhibition can potentially lead to increased levels of cyclic AMP (cAMP), providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between 5-bromo-4-chloroquinazoline derivatives and their biological targets.

Insights from Docking Studies

- Binding Affinity : Molecular docking simulations revealed that these compounds could bind effectively to the active sites of target enzymes such as VEGFR-2 and PDE7A, supporting the experimental findings of their inhibitory activities .

Synthesis and Characterization

The synthesis of 5-bromo-4-chloroquinazoline involves several chemical reactions, including halogenation and cyclocondensation processes.

Synthesis Pathway

- Starting Materials : The synthesis begins with anthranilamide derivatives which undergo bromination.

- Cyclocondensation : Following halogenation, cyclocondensation with benzaldehyde leads to the formation of quinazoline derivatives.

- Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Mecanismo De Acción

Target of Action

5-Bromo-4-chloroquinazoline is a derivative of quinazoline, a class of compounds known for their wide range of biological properties Quinazoline derivatives are known to target specific molecular pathways, particularly those involved in cancer cell proliferation .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes at the molecular level . These changes can inhibit the function of the target, leading to desired therapeutic effects .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and survival . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s molecular weight (24349 g/mol) suggests that it may have suitable pharmacokinetic properties . The bioavailability of the compound could be influenced by various factors, including its physicochemical properties, formulation, and route of administration .

Result of Action

Quinazoline derivatives are known for their antitumor properties . They can inhibit the proliferation of cancer cells, leading to potential therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloroquinazoline. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of 5-Bromo-4-chloroquinazoline may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted quinazolines.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Comparación Con Compuestos Similares

4-Chloroquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromoquinazoline: Lacks the chlorine atom, which affects its chemical properties and reactivity.

4,5-Dichloroquinazoline: Contains two chlorine atoms, leading to different reactivity patterns compared to 5-Bromo-4-chloroquinazoline.

Uniqueness: 5-Bromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties.

Actividad Biológica

5-Bromo-4-chloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, their mechanisms of action, and relevant case studies.

5-Bromo-4-chloroquinazoline belongs to the quinazoline family, which is characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C8H4BrClN2, and it has been identified as a potential scaffold for the development of various bioactive compounds.

Quinazoline derivatives, including 5-bromo-4-chloroquinazoline, have been extensively studied for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor cell proliferation and survival. Notably, these compounds can inhibit key RTKs such as:

- Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

- Vascular Endothelial Growth Factor Receptor (VEGFR-2)

- Epidermal Growth Factor Receptor (EGFR)

These interactions can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Case Studies

In a study evaluating various 4-anilinoquinazolines, several derivatives exhibited potent antiproliferative effects against tumor cell lines such as HCT-116 (colorectal carcinoma) and T98G (glioblastoma). For instance, compound 10b demonstrated IC50 values of 2.8 µM against HCT-116 and 2.0 µM against T98G cells, outperforming traditional chemotherapeutics like doxorubicin .

Antiviral Activity

Recent research has also highlighted the antiviral potential of quinazoline derivatives. A series of novel 4-thioquinazoline derivatives were synthesized and tested for their antiviral activity against Tobacco Mosaic Virus (TMV). Among these compounds, some exhibited moderate to good antiviral activity with effective concentration (EC50) values significantly lower than that of standard antiviral agents like Ribavirin .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. The presence of halogen substituents at specific positions on the quinazoline ring has been correlated with enhanced biological activity. For example:

| Compound | Substituent | IC50 (µM) against HCT-116 | IC50 (µM) against T98G |

|---|---|---|---|

| 10b | Br at C5 | 2.8 | 2.0 |

| 10c | Cl at C4 | TBD | TBD |

This table illustrates how specific substitutions can enhance the antiproliferative effects of these compounds.

Safety and Toxicity

While exploring the biological activities of 5-bromo-4-chloroquinazoline, it is essential to consider its safety profile. According to safety data sheets, this compound is classified as harmful if swallowed or inhaled, indicating the need for caution in handling and application .

Propiedades

IUPAC Name |

5-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-38-1 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.